molecular formula C11H12N2O B2768737 3,6-Dihydro-2H-pyridin-1-yl(pyridin-2-yl)methanone CAS No. 2380061-51-6

3,6-Dihydro-2H-pyridin-1-yl(pyridin-2-yl)methanone

Cat. No.: B2768737
CAS No.: 2380061-51-6
M. Wt: 188.23
InChI Key: ZVBOZDMBXQRRQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Several synthetic routes exist for imidazole derivatives. One example involves the reaction of pyridin-3-yl with 2-(2,3,4,5-tetra-substituted phenyl)-1H-imidazol-1-yl) methanone. The resulting compound can be evaluated for antimicrobial potential using methods like tube dilution assays .


Molecular Structure Analysis

The molecular structure of 3,6-Dihydro-2H-pyridin-1-yl(pyridin-2-yl)methanone comprises a pyridine ring fused to an imidazole-like moiety. The nitrogen atoms in these rings contribute to its unique properties. Crystallographic studies can provide detailed information about its three-dimensional arrangement .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in Diels–Alder reactions or oxidation processes. In the presence of metal catalysts, oxygen, or sodium nitrite, dehydrogenation occurs, leading to the formation of the desired product .


Physical And Chemical Properties Analysis

  • Melting Point : Varies based on specific derivatives (e.g., 209–210 °C for ethyl 6-(5-((3-fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate) .

Properties

IUPAC Name

3,6-dihydro-2H-pyridin-1-yl(pyridin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-11(10-6-2-3-7-12-10)13-8-4-1-5-9-13/h1-4,6-7H,5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBOZDMBXQRRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.